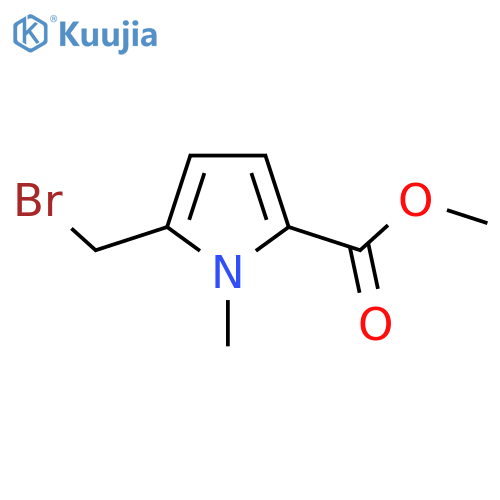

Cas no 2228647-54-7 (methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate)

methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate

- EN300-1937033

- 2228647-54-7

-

- インチ: 1S/C8H10BrNO2/c1-10-6(5-9)3-4-7(10)8(11)12-2/h3-4H,5H2,1-2H3

- InChIKey: KGRCTFFYVSRJRK-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC=C(C(=O)OC)N1C

計算された属性

- せいみつぶんしりょう: 230.98949g/mol

- どういたいしつりょう: 230.98949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 31.2Ų

methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1937033-2.5g |

methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate |

2228647-54-7 | 2.5g |

$3220.0 | 2023-09-17 | ||

| Enamine | EN300-1937033-0.25g |

methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate |

2228647-54-7 | 0.25g |

$1513.0 | 2023-09-17 | ||

| Enamine | EN300-1937033-1.0g |

methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate |

2228647-54-7 | 1g |

$1643.0 | 2023-06-01 | ||

| Enamine | EN300-1937033-10.0g |

methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate |

2228647-54-7 | 10g |

$7065.0 | 2023-06-01 | ||

| Enamine | EN300-1937033-0.5g |

methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate |

2228647-54-7 | 0.5g |

$1577.0 | 2023-09-17 | ||

| Enamine | EN300-1937033-0.1g |

methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate |

2228647-54-7 | 0.1g |

$1447.0 | 2023-09-17 | ||

| Enamine | EN300-1937033-5.0g |

methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate |

2228647-54-7 | 5g |

$4764.0 | 2023-06-01 | ||

| Enamine | EN300-1937033-0.05g |

methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate |

2228647-54-7 | 0.05g |

$1381.0 | 2023-09-17 | ||

| Enamine | EN300-1937033-5g |

methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate |

2228647-54-7 | 5g |

$4764.0 | 2023-09-17 | ||

| Enamine | EN300-1937033-1g |

methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate |

2228647-54-7 | 1g |

$1643.0 | 2023-09-17 |

methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate 関連文献

-

1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylateに関する追加情報

Recent Advances in the Application of Methyl 5-(Bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS: 2228647-54-7) in Chemical Biology and Pharmaceutical Research

Methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS: 2228647-54-7) is a versatile pyrrole derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have explored its utility in targeted covalent inhibition strategies, where the bromomethyl moiety enables selective modification of cysteine residues in target proteins.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a building block for the development of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the reactive bromomethyl group to create covalent inhibitors that showed improved selectivity and potency compared to non-covalent analogues. The study highlighted the compound's importance in addressing drug resistance mechanisms observed in certain hematological malignancies.

In synthetic chemistry applications, methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate has been employed in palladium-catalyzed cross-coupling reactions to construct complex heterocyclic systems. A recent publication in Organic Letters (2024) described its use in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which exhibit promising activity against various cancer cell lines. The bromomethyl functionality allows for efficient diversification of the pyrrole core, enabling rapid structure-activity relationship studies.

From a safety and pharmacokinetic perspective, recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on derivatives of this compound have shown favorable drug-like properties. Research published in European Journal of Pharmaceutical Sciences (2023) indicated that properly designed derivatives maintain good membrane permeability while minimizing off-target reactivity, addressing previous concerns about the potential non-specific alkylation associated with bromomethyl-containing compounds.

The compound has also found applications in chemical biology tools development. A 2024 Nature Chemical Biology paper reported its incorporation into activity-based protein profiling (ABPP) probes, enabling the identification of novel cysteine-reactive motifs in proteomes. This application takes advantage of the compound's balance between reactivity and stability, allowing for selective labeling of target proteins in complex biological systems.

Looking forward, methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate continues to be a valuable scaffold in medicinal chemistry. Current research directions include its application in PROTAC (Proteolysis Targeting Chimera) development and as a warhead in covalent inhibitor design for challenging drug targets. The compound's versatility and the growing understanding of its reactivity patterns suggest it will remain an important tool in drug discovery efforts targeting protein-protein interactions and undruggable targets.

2228647-54-7 (methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate) 関連製品

- 1779901-54-0(2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid)

- 2228462-23-3(2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine)

- 310466-37-6(4-Fluoro-1-benzothiophene-2-carboxylic Acid)

- 2199322-37-5(4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide)

- 1342446-49-4(4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine)

- 2228492-89-3(3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid)

- 74826-21-4(BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-)

- 2172000-78-9(2-1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylethan-1-amine)

- 1803690-63-2(Methyl 2-(aminomethyl)-5-(difluoromethyl)pyridine-4-carboxylate)

- 1806369-06-1(Methyl 6-iodo-4-(trifluoromethyl)picolinate)